molecular formula C7H9ClN2 B15413233 1-(5-Chloropyridin-3-YL)-N-methylmethanamine CAS No. 179873-21-3

1-(5-Chloropyridin-3-YL)-N-methylmethanamine

Cat. No.: B15413233
CAS No.: 179873-21-3
M. Wt: 156.61 g/mol
InChI Key: BKFQGIFXRIVBJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloropyridin-3-YL)-N-methylmethanamine is a secondary amine featuring a pyridine ring substituted with a chlorine atom at the 5-position and an N-methylmethanamine group at the 3-position. Its molecular formula is C₇H₉ClN₂, with a CAS Registry Number of 179873-21-3 . The compound is of interest in medicinal chemistry due to its structural versatility, enabling modifications that influence bioactivity, solubility, and metabolic stability. It serves as a key intermediate in synthesizing antitubercular agents, antidepressants, and other bioactive molecules .

Properties

CAS No.

179873-21-3

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

1-(5-chloropyridin-3-yl)-N-methylmethanamine

InChI

InChI=1S/C7H9ClN2/c1-9-3-6-2-7(8)5-10-4-6/h2,4-5,9H,3H2,1H3

InChI Key

BKFQGIFXRIVBJX-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=CN=C1)Cl

Origin of Product

United States

Biological Activity

1-(5-Chloropyridin-3-YL)-N-methylmethanamine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chloropyridine moiety linked to an N-methylmethanamine group, contributing to its unique chemical properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its interactions with biological systems.

The molecular formula of this compound is C_8H_10ClN, with a molecular weight of approximately 156.61 g/mol. Its structural representation is critical for understanding its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits antimicrobial activity. Research has shown that the compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism underlying this activity may involve interference with bacterial metabolic pathways or enzyme functions.

Anticancer Potential

Emerging evidence points towards the anticancer properties of this compound. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell proliferation and survival. Further research is necessary to elucidate the specific mechanisms and to evaluate the efficacy of this compound in vivo.

The biological mechanisms of this compound are still under investigation. Initial findings suggest that it may interact with various enzymes and receptors, influencing metabolic pathways or cellular responses. Understanding these interactions is crucial for assessing its therapeutic potential.

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparison with similar compounds can be informative:

Compound NameStructural FeaturesUnique Aspects
2-Chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamideContains a benzamide moietyDifferent functional groups that may alter biological activity
N-(5-chloro-2-pyridyl)bis(trifluoromethanesulfonimide)Includes trifluoromethanesulfonimideEnhanced solubility and reactivity due to fluorinated groups
6-ChloropyridineSimple chlorinated pyridineLacks the N-methylmethanamine group, limiting its reactivity

This table illustrates how this compound stands out in terms of its chemical reactivity and potential applications across various fields.

Case Studies and Research Findings

Several studies have focused on the biological activity of chloropyridine derivatives, including this compound:

  • Antimicrobial Activity Study : A study demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential.
  • Anticancer Activity Research : In vitro assays revealed that treatment with this compound led to significant reductions in cell viability in various cancer cell lines, highlighting its potential as an anticancer agent.
  • Mechanistic Studies : Investigations into the compound's mechanism revealed that it may modulate key signaling pathways associated with apoptosis, providing insights into its therapeutic applications in oncology.

Comparison with Similar Compounds

Structural Modifications and Positional Isomerism

A. Chloropyridine Derivatives

  • 1-(6-Chloropyridin-3-YL)-N,N-dimethylmethanamine (CAS 221146-31-2): Differs by chlorine substitution at the 6-position of the pyridine ring and a dimethylamine group. Molecular formula: C₈H₁₁ClN₂ .
  • N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine (CAS 120739-62-0) :
    • Structural isomer with chlorine at the 6-position and a methylamine side chain.
    • Used as a metabolite of the insecticide acetamiprid, highlighting divergent biological roles compared to the 5-chloro analog .

B. Fluorinated Analogs

  • 1-(5-Fluoropyridin-3-YL)-N-methylmethanamine :
    • Replaces chlorine with fluorine, altering electronic properties (e.g., reduced electronegativity, smaller atomic radius).
    • Fluorine’s metabolic stability may improve pharmacokinetic profiles in drug candidates .

C. Complex Ring Systems

  • 1-(4,5-Dichloro-9,10-dihydro-9,10-ethanoanthracen-11-YL)-N-methylmethanamine: Incorporates a tetracyclic scaffold with dual chlorine substitutions. Demonstrates potent antidepressant activity (84% reduction in immobility time at 80 mg/kg in forced swimming tests) .

Key Findings :

  • Chlorine Position : 5-Chloro substitution (target compound) vs. 6-chloro (acetamiprid metabolite) leads to divergent biological roles, likely due to steric and electronic effects .
  • Ring Complexity : Tetracyclic analogs exhibit enhanced central nervous system activity, whereas simpler pyridine derivatives are prioritized for antimicrobial applications .

Physicochemical Properties

Property Target Compound 6-Chloro-N,N-dimethyl Analog Fluorinated Analog
Molecular Weight (g/mol) 172.61 186.66 156.15
LogP (Predicted) 1.8 2.3 1.5
Solubility Moderate in DMF Low in water High in DMSO

Key Trends :

  • Lipophilicity : Dimethylamine analogs (e.g., CAS 221146-31-2) exhibit higher LogP values, favoring membrane permeability .
  • Solubility : Fluorinated derivatives show improved solubility in polar aprotic solvents, advantageous for formulation .

Q & A

Q. What are the optimized synthetic routes for 1-(5-chloropyridin-3-yl)-N-methylmethanamine, and how can reaction yields be improved?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling 5-chloropyridine-3-carbaldehyde with methylamine under hydrogenation (H₂/Pd-C) yields the target compound. Key parameters include:

  • Temperature : Maintain 40–60°C to balance reaction rate and side-product formation .
  • Solvent : Use polar aprotic solvents (e.g., THF) to enhance nucleophilicity .
  • Catalyst : Optimize Pd-C loading (1–5 wt%) to improve yield .
    Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) resolves impurities. Yields >70% are achievable with strict anhydrous conditions .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

  • ¹H NMR : Identify the methylamine group (δ 2.2–2.5 ppm, singlet) and pyridinyl protons (δ 8.2–8.6 ppm). Use deuterated DMSO to suppress solvent interference .
  • IR : Confirm the C-Cl stretch (~600–800 cm⁻¹) and NH bending (~1600 cm⁻¹) .
  • MS : Look for the molecular ion peak at m/z 171.6 (calculated for C₇H₈ClN₂) and fragmentation patterns (e.g., loss of CH₃NH₂, m/z 126) .
    2D NMR (COSY, HSQC) clarifies coupling between pyridinyl and methylamine protons .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Molecular Docking : Use AutoDock Vina to simulate binding to nicotinic acetylcholine receptors (nAChRs), leveraging the pyridine moiety’s affinity for aromatic pockets .
  • MD Simulations : Apply GROMACS to assess stability in lipid bilayers, focusing on the chloropyridinyl group’s hydrophobicity .
  • QSAR : Correlate Cl substituent position with IC₅₀ values using MOE software, referencing analogs like 1-(5-bromopyridin-3-yl)-N-methylmethanamine .

Q. What strategies reconcile contradictory data in reaction mechanisms or biological assay results?

  • Mechanistic Studies : Use isotopic labeling (e.g., ¹⁵N-methylamine) to track aminolysis pathways .
  • Assay Validation : Repeat enzyme inhibition assays with controls (e.g., neonicotinoid insecticides) and statistical rigor (p < 0.05, n ≥ 3) .
  • Cross-Validation : Compare HPLC purity data (>98%) with orthogonal methods (e.g., capillary electrophoresis) to confirm batch consistency .

Q. How does crystallography validate the compound’s structure, and what challenges arise in crystal growth?

  • Crystallization : Diffuse vapor techniques with ethanol/water (7:3) yield monoclinic crystals. Challenges include hygroscopicity—addressable via glovebox handling .
  • X-ray Diffraction : Resolve bond lengths (C-Cl: ~1.74 Å) and dihedral angles (pyridine vs. methylamine plane: ~15°) .
  • Data Interpretation : Refinement with SHELXL reduces R-factor discrepancies (<0.07) .

Methodological Design Questions

Q. How to design a structure-activity relationship (SAR) study for analogs of this compound?

  • Substituent Variation : Synthesize analogs with Br, F, or CF₃ at the 5-position; assess logP (HPLC) and receptor binding (SPR) .
  • Bioisosteres : Replace pyridine with thiazole; evaluate cytotoxicity via MTT assays .
  • Data Analysis : Apply multivariate regression to link electronic parameters (Hammett σ) with IC₅₀ .

Q. What in vitro assays are suitable for evaluating its neuropharmacological potential?

  • Radioligand Binding : Compete with [³H]epibatidine for nAChR α4β2 subtypes .
  • Calcium Flux Assays : Use SH-SY5Y cells; normalize signals to positive controls (e.g., nicotine) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat); monitor degradation via LC-MS/MS .

Troubleshooting & Optimization

Q. How to address low yields in large-scale synthesis?

  • Process Optimization : Switch from batch to flow chemistry (residence time: 10–15 min) .
  • Catalyst Recycling : Immobilize Pd on mesoporous silica for reuse (5 cycles, <10% activity loss) .
  • Byproduct Mitigation : Add molecular sieves to scavenge HCl during amination .

Q. What analytical methods quantify trace impurities in the final product?

  • HPLC-DAD : Use a C18 column (acetonitrile/0.1% TFA gradient); detect impurities at 254 nm .
  • GC-MS : Identify volatile byproducts (e.g., unreacted methylamine) with a DB-5MS column .
  • Elemental Analysis : Confirm Cl content (theoretical: 20.7%) to validate stoichiometry .

Environmental & Safety Considerations

Q. How to assess the environmental impact of this compound?

  • Degradation Studies : Expose to UV/H₂O₂; monitor Cl⁻ release via ion chromatography .
  • Ecototoxicity : Test on Daphnia magna (LC₅₀) and soil microbiota (OECD 216) .
  • Waste Management : Neutralize reaction waste with NaHCO₃ before incineration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.